

ONO-3805: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONO-3805

Cat. No.: B15577819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3805 is a potent, non-steroidal inhibitor of 5 α -reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). As an early lead compound in its class, **ONO-3805** has been instrumental in the study of androgen-dependent physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic approaches related to **ONO-3805**, tailored for professionals in the field of drug discovery and development.

Introduction

The enzyme 5 α -reductase plays a critical role in androgen metabolism. Its inhibition is a key therapeutic strategy for managing conditions such as benign prostatic hyperplasia (BPH), androgenic alopecia, and prostate cancer. **ONO-3805** emerged as a significant non-steroidal 5 α -reductase inhibitor, offering a distinct profile from its steroidal counterparts. This document delves into the technical details of **ONO-3805**, presenting available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

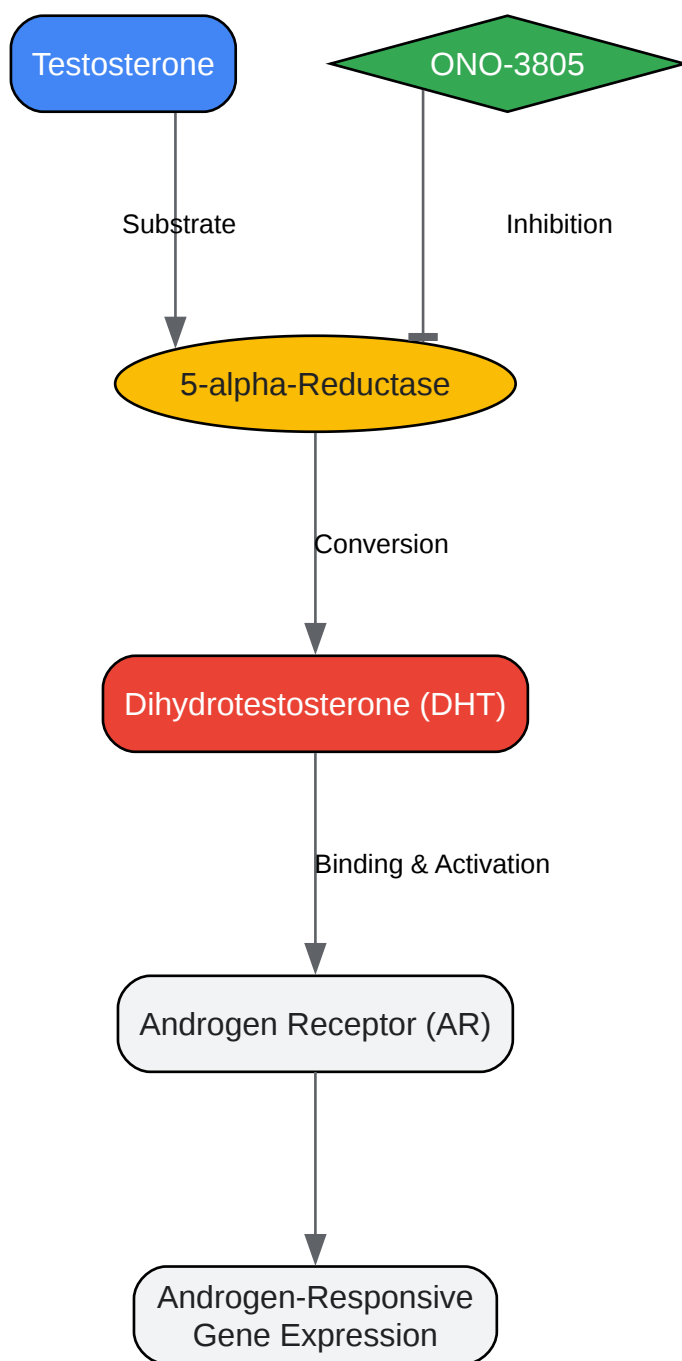
Discovery and Mechanism of Action

ONO-3805 was identified as a potent inhibitor of 5 α -reductase. It is a butanoic acid derivative containing a benzamide moiety.^[1] **ONO-3805** has been demonstrated to be a selective

inhibitor of the type 1 isozyme of 5 α -reductase (5 α -R1).[1][2] The mechanism of inhibition is reported to be competitive with both the cofactor (NADPH) and the substrate, testosterone, meaning it binds to the free enzyme.[2]

Signaling Pathway

The primary mechanism of action of **ONO-3805** is the interruption of the conversion of testosterone to dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) and is a more potent activator of androgen-responsive genes. By inhibiting 5 α -reductase, **ONO-3805** effectively reduces the levels of DHT, thereby mitigating its downstream effects.



[Click to download full resolution via product page](#)

Figure 1: ONO-3805 Inhibition of the Androgen Signaling Pathway.

Quantitative Data

While extensive quantitative data for **ONO-3805**, particularly for human 5 α -reductase isozymes, is not readily available in the public domain, some key inhibitory values have been

reported for the rat enzyme.

Parameter	Value	Enzyme Source	Notes
Ki	3.9 x 10 ⁻¹¹ M	Rat Anterior Pituitary Gland Homogenates	The inhibition pattern was determined to be non-competitive in this study. [3]

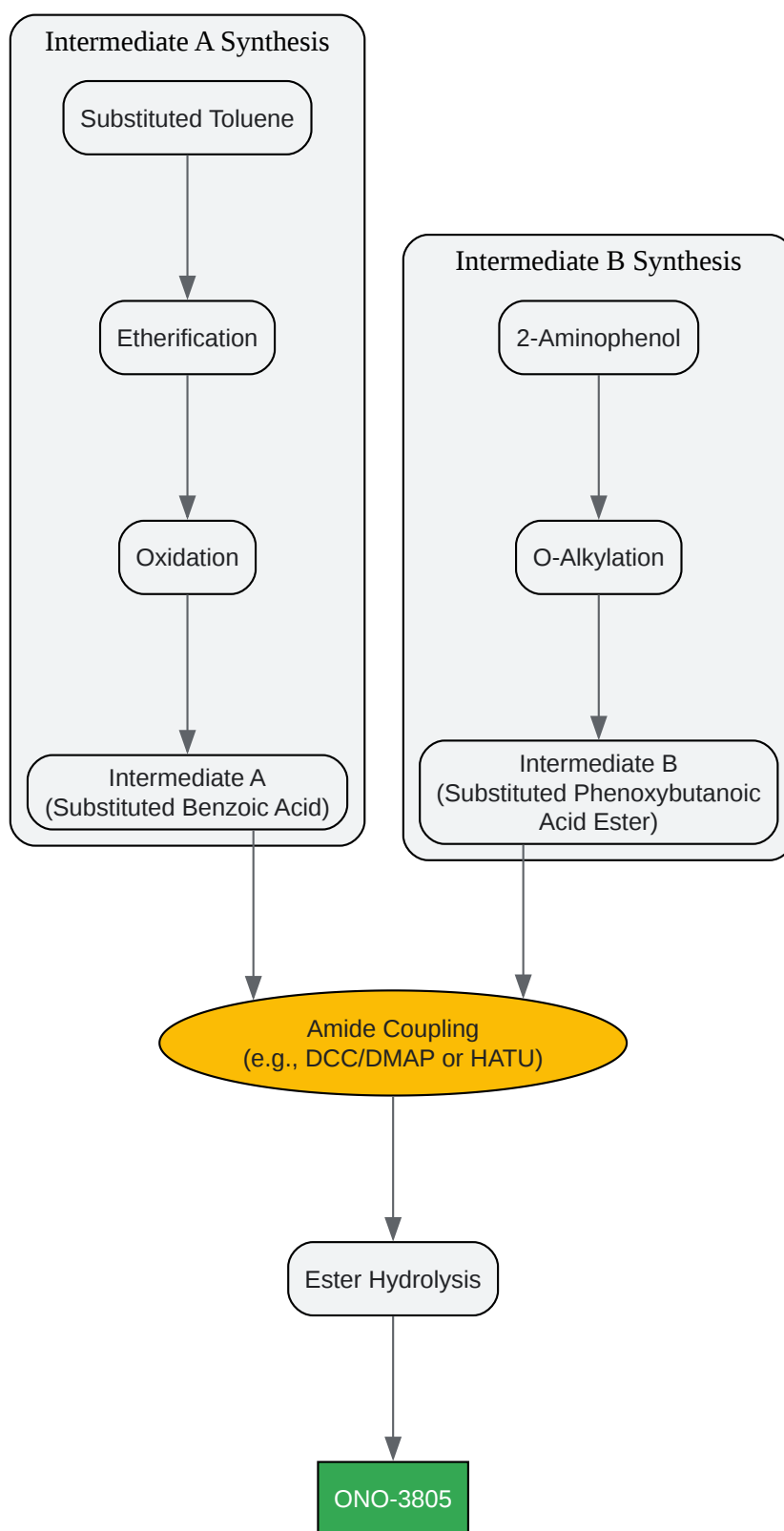
Note: Specific IC₅₀ values for human 5α-reductase type 1 and type 2 have not been found in the reviewed literature.

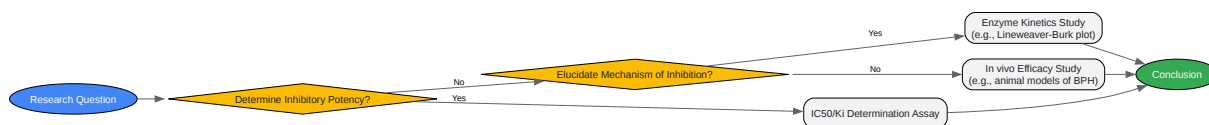
Synthesis of ONO-3805

A detailed, step-by-step synthesis protocol for **ONO-3805** is not publicly available. However, based on its chemical structure, 4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid, a plausible synthetic route can be conceptualized through a convergent synthesis strategy. This would likely involve the synthesis of two key intermediates followed by their coupling and final deprotection steps.

Conceptual Synthetic Workflow

The synthesis can be broken down into the formation of a substituted benzoic acid and a substituted phenoxybutanoic acid ester, followed by an amide coupling reaction.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New nonsteroidal steroid 5 alpha-reductase inhibitors. Syntheses and structure-activity studies on carboxamide phenylalkyl-substituted pyridones and piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of 5 α -reductase inhibitors - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [ONO-3805: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577819#discovery-and-synthesis-of-ono-3805]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com